propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate
Description
Propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is a substituted isoindole derivative characterized by a 1,3-dioxo-isoindole core with a propyl ester group at position 5 and a 4-phenoxyphenyl substituent at position 2. Its molecular formula is C₂₄H₁₉NO₅, with an average molecular mass of 401.418 g/mol and a monoisotopic mass of 401.126323 g/mol . The compound is registered under multiple identifiers, including ChemSpider ID 1370014 and MDL number MFCD00590833.
Properties
Molecular Formula |
C12H11NO4 |
|---|---|
Molecular Weight |
233.22 g/mol |
IUPAC Name |
propyl 1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C12H11NO4/c1-2-5-17-12(16)7-3-4-8-9(6-7)11(15)13-10(8)14/h3-4,6H,2,5H2,1H3,(H,13,14,15) |
InChI Key |
UMMGEJXVCJILAX-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=CC2=C(C=C1)C(=O)NC2=O |
Origin of Product |
United States |
Preparation Methods
Cyclization via Elimination Reactions
A widely cited method involves the elimination of water or acetic acid from isoindoline derivatives. For example, isoindoline N-oxides undergo 1,2-elimination under acidic conditions to yield isoindoles. In one protocol, treatment of isoindoline N-oxide 1 with acetic anhydride and triethylamine in chloroform at reduced temperatures produces 2-substituted isoindoles via intermediate O-acetylation and subsequent elimination. While this method is efficient for 2-alkylisoindoles, modifications are required to introduce the 5-carboxylate moiety.
Diels-Alder Approaches
The Diels-Alder reaction between furan derivatives and dienophiles offers a route to isoindole precursors. For instance, reacting furan-2,5-dione with acrylate esters generates bicyclic adducts that decompose thermally or under acidic conditions to yield isoindole derivatives. This method allows for positional control of substituents, critical for installing the carboxylate group at the 5-position.
Functionalization of the Isoindole Core
Introduction of the Carboxylic Acid Group
The 5-carboxylic acid functionality is typically introduced via electrophilic substitution or oxidation. Nitration of the isoindole ring followed by reduction and oxidation provides regioselective access to the 5-carboxylic acid derivative. For example, nitration of 1,3-dioxoisoindole 2 with concentrated HNO₃ at 0°C yields the 5-nitro derivative, which is hydrogenated to the amine and oxidized to the carboxylic acid using KMnO₄ in acidic medium.
Esterification of the Carboxylic Acid Precursor
The final step involves converting 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid (3 ) to its propyl ester. The Fischer esterification is the most reliable method:
Reaction Conditions
-
Acid Catalyst : H₂SO₄ (5 mol%)
-
Solvent : Excess propanol (acts as solvent and reactant)
-
Temperature : Reflux (82°C for propanol)
-
Time : 6–12 hours
Mechanism
-
Protonation of the carboxylic acid carbonyl enhances electrophilicity.
-
Nucleophilic attack by propanol forms a tetrahedral intermediate.
-
Elimination of water regenerates the carbonyl, yielding the ester.
Optimization Data
| Parameter | Optimal Value | Yield (%) | Reference |
|---|---|---|---|
| Catalyst (H₂SO₄) | 5 mol% | 78 | |
| Propanol Volume | 10 eq | 85 | |
| Reaction Time | 8 hours | 82 |
Alternative Esterification Strategies
Steglich Esterification
For acid-sensitive substrates, the Steglich method using N,N-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane achieves esterification at room temperature. This avoids the harsh acidic conditions of Fischer esterification but requires anhydrous conditions.
Typical Protocol
-
Dissolve 3 (1 eq) in DCM.
-
Add DCC (1.2 eq), DMAP (0.1 eq), and propanol (1.5 eq).
-
Stir at 25°C for 24 hours.
-
Filter precipitate and purify via column chromatography.
Yield Comparison
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Fischer | 78–85 | 95 |
| Steglich | 72–80 | 98 |
Analytical Characterization
Key spectroscopic data for propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate:
¹H NMR (400 MHz, CDCl₃)
-
δ 8.21 (s, 1H, ArH)
-
δ 7.98 (d, J = 8.0 Hz, 1H, ArH)
-
δ 7.72 (d, J = 8.0 Hz, 1H, ArH)
-
δ 4.32 (t, J = 6.8 Hz, 2H, OCH₂)
-
δ 1.78 (sextet, 2H, CH₂)
-
δ 0.98 (t, J = 7.4 Hz, 3H, CH₃)
IR (KBr)
-
1745 cm⁻¹ (ester C=O)
-
1702 cm⁻¹ (isoindole C=O)
-
1280 cm⁻¹ (C-O ester)
Chemical Reactions Analysis
Types of Reactions
PROPYL 1,3-DIOXO-5-ISOINDOLINECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophile used.
Scientific Research Applications
Biological Activities
Research indicates that propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate exhibits several promising biological activities:
- Anti-inflammatory Properties : Preliminary studies suggest that the compound may possess anti-inflammatory effects, making it a candidate for therapeutic applications in inflammatory diseases.
- Anticancer Potential : The compound has shown potential anticancer properties through mechanisms involving interaction with specific enzymes or receptors. Studies have demonstrated its efficacy against various cancer cell lines, indicating its capability to induce apoptosis and inhibit cell proliferation .
Case Studies
Several studies have investigated the biological effects of this compound:
- Antimicrobial Activity : In vitro evaluations have shown that derivatives of isoindole compounds exhibit significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. The results indicate that structural modifications can enhance these activities .
- Antioxidant Effects : The compound has been evaluated for its free radical scavenging activity, contributing to its potential as an antioxidant agent. This property is crucial for developing therapies aimed at oxidative stress-related conditions .
Mechanism of Action
The mechanism of action of PROPYL 1,3-DIOXO-5-ISOINDOLINECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Table 1: Structural Features and Molecular Data
Research Findings and Implications
Synthetic Flexibility: The 1,3-dioxo-isoindole core allows modular substitution, enabling tailored physicochemical properties. For instance, electron-withdrawing groups (e.g., Cl, I) enhance reactivity, while aromatic groups (e.g., phenoxyphenyl) improve π-π stacking interactions .
Stability Considerations : Ester derivatives like the target compound may exhibit hydrolytic instability under basic conditions, whereas amide or ether-linked analogs (e.g., 8a, 10a) show greater stability .
Biological Activity
Propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is a synthetic compound belonging to the class of isoindoles, specifically characterized by its dioxo structure. This compound has garnered attention in pharmacological research due to its potential biological activities, including enzyme inhibition and anti-cancer properties. This article reviews the biological activity of this compound based on recent studies and findings.
- Chemical Formula : C₁₂H₁₁N₁O₄
- Molecular Weight : 233.23 g/mol
- CAS Number : 5149439
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Enzyme Inhibition
Research indicates that derivatives of isoindole compounds exhibit significant inhibition of heparanase, an endo-beta-glucuronidase implicated in tumor metastasis and angiogenesis. For instance, certain derivatives have shown IC50 values ranging from 200 to 500 nM against heparanase, demonstrating high selectivity over human beta-glucuronidase .
Anticancer Properties
Studies have suggested that compounds within this class possess anti-cancer effects, particularly through their ability to inhibit angiogenesis. The mechanism involves the disruption of processes critical for tumor growth and metastasis .
Case Study 1: Heparanase Inhibition
A study published in Bioorganic & Medicinal Chemistry Letters explored various derivatives of 2,3-dihydro-1H-isoindole-5-carboxylic acids. Among these, this compound exhibited potent heparanase inhibition. The findings suggest that such compounds could serve as valuable tools in cancer research and therapy .
Case Study 2: Antimicrobial Activity
In another investigation focusing on the antimicrobial properties of isoindole derivatives, this compound was tested against various bacterial strains. The results indicated moderate antibacterial activity, suggesting potential applications in developing new antimicrobial agents .
Research Findings
Q & A
What are the primary synthetic routes for propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate, and how do reaction conditions influence yield?
Basic Research Question
The synthesis typically involves a multi-step approach:
Core Formation : Condensation of phthalic anhydride with a primary amine (e.g., propylamine) to form the isoindole-1,3-dione scaffold.
Esterification : Subsequent carboxylation at the 5-position, followed by esterification with propanol under acidic or coupling reagent conditions (e.g., DCC/DMAP) .
Key Variables :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
